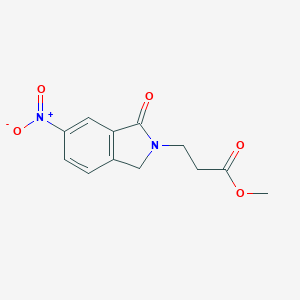
methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate, also known as MNIP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate in anticancer activity is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has also been shown to induce autophagy, a process by which cells recycle damaged or unnecessary components.
Biochemical and Physiological Effects:
methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has been shown to have a cytotoxic effect on cancer cells, while having minimal toxicity towards normal cells. methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate in lab experiments is its ease of synthesis, which allows for large quantities to be produced. Additionally, methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has been shown to have low toxicity towards normal cells, making it a potentially safer alternative to current anticancer drugs. However, methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has limited solubility in water, which may limit its application in certain experiments.
Zukünftige Richtungen
There are several potential future directions for methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate research. One area of interest is the development of methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate in anticancer activity and to identify potential targets for drug development. methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate also has potential applications in materials science, such as in the development of fluorescent materials and sensors. Overall, methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate is a promising compound with potential applications in various fields of research.
Synthesemethoden
Methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate can be synthesized through a multistep process starting with the reaction of 6-nitroisatin with ethyl acetoacetate in the presence of a base. The resulting intermediate is then reacted with methyl iodide to yield the final product, methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has been shown to have anticancer activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. Additionally, methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has been studied for its potential as a fluorescent probe for bioimaging and as a catalyst for organic reactions.
Eigenschaften
Molekularformel |
C12H12N2O5 |
|---|---|
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
methyl 3-(5-nitro-3-oxo-1H-isoindol-2-yl)propanoate |
InChI |
InChI=1S/C12H12N2O5/c1-19-11(15)4-5-13-7-8-2-3-9(14(17)18)6-10(8)12(13)16/h2-3,6H,4-5,7H2,1H3 |
InChI-Schlüssel |
WNXSVNOCNAUYNT-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)CCN1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)





